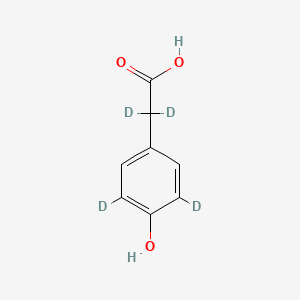
4-Hydroxyphenylacetic acid-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxyphenylacetic acid-d4 is a deuterium-labeled derivative of 4-Hydroxyphenylacetic acid. This compound is primarily used in scientific research as a stable isotope-labeled standard. The deuterium atoms replace the hydrogen atoms in the molecule, making it useful for various analytical and research applications, particularly in the fields of chemistry, biology, and medicine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxyphenylacetic acid-d4 typically involves the deuteration of 4-Hydroxyphenylacetic acid. One common method is the reduction of 4-hydroxymandelic acid with elemental phosphorus and iodine . Another method involves the reaction of benzyl phenyl ether with formaldehyde and hydrogen chloride to form 4-benzyloxybenzyl chloride, which is then reacted with an alkali metal cyanide to form 4-benzyloxyphenylacetonitrile. This intermediate is hydrolyzed in the presence of an acid catalyst to yield 4-Hydroxyphenylacetic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in maintaining the deuterium labeling throughout the synthesis .
化学反应分析
Types of Reactions
4-Hydroxyphenylacetic acid-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .
科学研究应用
4-Hydroxyphenylacetic acid-d4 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Chemistry: Used as a standard in mass spectrometry for quantifying phenolic compounds.
Biology: Employed in metabolic studies to trace biochemical pathways involving phenolic acids.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of 4-Hydroxyphenylacetic acid-d4 is primarily related to its role as a stable isotope-labeled compound. It does not exert biological effects by itself but is used to trace and quantify biochemical processes. In studies involving oxidative stress, it has been shown to induce the expression of Nrf2, a key regulator of antioxidant response .
相似化合物的比较
4-Hydroxyphenylacetic acid-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds such as:
4-Hydroxyphenylacetic acid: The non-deuterated form, commonly found in natural sources like olive oil and beer.
3,4-Dihydroxyphenylacetic acid: Another phenolic acid with additional hydroxyl groups, used in different biochemical applications.
Coclaurine: A related compound used in the synthesis of various alkaloids.
The deuterium labeling in this compound provides enhanced stability and allows for precise analytical measurements, making it a valuable tool in scientific research .
生物活性
4-Hydroxyphenylacetic acid-d4 (4-HPA-d4) is a deuterated form of 4-hydroxyphenylacetic acid, a compound derived from microbial metabolism of polyphenols. This article delves into the biological activities associated with 4-HPA-d4, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
4-Hydroxyphenylacetic acid is an aromatic compound characterized by a hydroxyl group and an acetic acid moiety. It has been shown to possess various biological activities, including antioxidant, anti-inflammatory, and antithrombotic effects. The deuterated variant, 4-HPA-d4, is utilized in research to trace metabolic pathways and enhance the understanding of its biological effects.
Mechanisms of Action:
- Antioxidant Activity: 4-HPA-d4 reduces intracellular reactive oxygen species (ROS) accumulation, which is crucial for processes like osteoclast differentiation. This action is mediated through the regulation of nuclear factor erythroid 2-related factor (Nrf2) and inhibition of pathways such as NF-κB and MAPK .
- Anti-inflammatory Effects: The compound suppresses pro-inflammatory cytokine transcription in macrophages, thereby reducing inflammation .
- Antithrombotic Activity: Research indicates that 4-HPA-d4 enhances blood flow and reduces thrombus formation by modulating autophagy via the PI3K/AKT/mTOR signaling pathway .
Antioxidant Properties
Studies have demonstrated that 4-HPA-d4 exhibits significant antioxidant properties. It inhibits osteoclastogenesis by downregulating key osteoclast-specific genes such as NFATc1 and MMP9, contributing to its potential in treating osteoporosis .
Anti-inflammatory Effects
The compound has been found to inhibit the expression of inflammatory cytokines like IL-6 through its action on transcription factors involved in inflammation. This suggests a role in managing conditions characterized by excessive inflammation .
Antithrombotic Activity
The antithrombotic effects of 4-HPA-d4 were assessed in a zebrafish model, revealing that it significantly increases cardiac erythrocytes and blood flow velocity while reducing thrombus formation. This effect is linked to its ability to reverse inflammatory responses triggered by arachidonic acid .
Research Findings and Case Studies
A summary of key studies highlighting the biological activities of 4-HPA-d4 includes:
属性
分子式 |
C8H8O3 |
|---|---|
分子量 |
156.17 g/mol |
IUPAC 名称 |
2,2-dideuterio-2-(3,5-dideuterio-4-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H8O3/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4,9H,5H2,(H,10,11)/i3D,4D,5D2 |
InChI 键 |
XQXPVVBIMDBYFF-LXQDYUSJSA-N |
手性 SMILES |
[2H]C1=CC(=CC(=C1O)[2H])C([2H])([2H])C(=O)O |
规范 SMILES |
C1=CC(=CC=C1CC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















